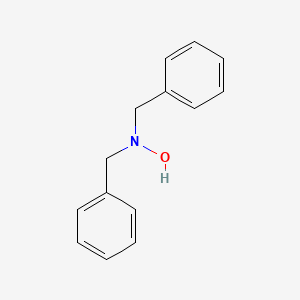

N,N-Dibenzylhydroxylamine

描述

Significance in Organic Synthesis and Industrial Applications

Organic Synthesis:

N,N-Dibenzylhydroxylamine serves as a crucial building block and reagent in the synthesis of various nitrogen-containing compounds. chemimpex.com Its primary utility lies in its ability to be oxidized to form N-benzyl-α-phenylnitrone (a nitrone), which is a key intermediate. lookchem.comchemicalbook.com This nitrone can then undergo cycloaddition reactions, providing a pathway to synthesize complex heterocyclic structures. chemicalbook.com

Furthermore, DBHA is employed in the preparation of N,N,O-trisubstituted hydroxylamines and arylamines. lookchem.comsigmaaldrich.com These classes of compounds are of interest in medicinal chemistry and materials science. For instance, esters of this compound have been synthesized with the aim of developing new local anesthetics. nih.gov

Industrial Applications:

The industrial significance of this compound spans several sectors, largely owing to its function as a stabilizer and antioxidant. riverlandtrading.comrichmanchemical.com

Polymer and Rubber Industry: It is utilized as a stabilizer in polymer formulations to prevent degradation caused by heat, light, and oxidation. riverlandtrading.com In the rubber industry, it acts as an antidegradant, particularly for products like tires and conveyor belts, enhancing their resistance to aging and cracking. riverlandtrading.com It is also used as an inhibitor in the polymerization of monomers like styrene (B11656). core.ac.ukmdpi.com

Fuel Additive: DBHA is added to gasoline, diesel, and aviation fuels to improve stability and prevent the formation of gums and deposits in fuel systems. riverlandtrading.com

Corrosion Inhibition: It serves as a corrosion inhibitor in various industrial settings, including boiler feedwater and cooling water systems, by scavenging oxygen and forming a protective film on metal surfaces. riverlandtrading.com

Other Applications: Its utility extends to being a photographic developer, a component in textile auxiliaries to improve dyeing processes, and an agent in emulsion polymerization. riverlandtrading.com

Table 2: Key Applications of this compound

| Application Area | Function |

| Organic Synthesis | Precursor to nitrones, synthesis of substituted hydroxylamines and arylamines lookchem.comchemicalbook.comsigmaaldrich.com |

| Polymer & Rubber | Stabilizer, antioxidant, antidegradant, polymerization inhibitor riverlandtrading.comcore.ac.ukmdpi.com |

| Fuel | Fuel additive for stability riverlandtrading.com |

| Corrosion Protection | Corrosion inhibitor riverlandtrading.com |

| Photography | Photographic developer riverlandtrading.com |

| Textiles | Dyeing assistant riverlandtrading.com |

Overview of Research Trajectories in Contemporary Chemistry

Current research on this compound is focused on leveraging its unique chemical properties for novel applications and a deeper understanding of its reaction mechanisms.

A significant area of investigation is its role as a free radical scavenger . acs.orggoogle.com Studies have explored its mechanism in inhibiting the spontaneous combustion of coal by trapping free radicals. acs.orgtandfonline.comresearchgate.net This research suggests that DBHA can combine with hydroperoxide and alkyl radicals, interrupting the oxidation chain reactions that lead to combustion. acs.org This has implications for improving safety in the coal mining industry.

In the realm of synthetic methodology, research continues to explore the reactivity of DBHA and its derivatives. For example, the copper-catalyzed electrophilic amination of various organic molecules using O-benzoyl-N,N-dibenzylhydroxylamine has been a subject of study, providing new routes to synthesize amines and amino acids. researchgate.net

The metabolism of related compounds is also an area of interest. For instance, it has been shown that this compound is the major in vitro metabolic product of dibenzylamine (B1670424) in rabbit liver homogenates, indicating that N-oxidation is a primary metabolic pathway. nih.gov

Furthermore, the fundamental chemical properties of DBHA, such as its solubility in various solvents, are being systematically studied to provide essential data for process design and optimization in its various applications. researchgate.net The oxidation of dibenzylamine to this compound using various catalytic systems is also an ongoing area of research to develop efficient and selective synthetic methods. oup.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dibenzylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXELTROTKVKZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044702 | |

| Record name | N-Benzyl-N-hydroxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-07-8 | |

| Record name | Dibenzylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibenzylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-hydroxy-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-N-hydroxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibenzylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWX35J4X22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dibenzylhydroxylamine and Its Derivatives

Classical and Established Synthetic Routes

The synthesis of N,N-dibenzylhydroxylamine, a versatile chemical intermediate, can be achieved through several established methodologies. These routes, ranging from direct alkylation to reductive and oxidative processes, provide various pathways to this key compound and its derivatives.

Direct Alkylation of Hydroxylamine (B1172632) Precursors

The direct alkylation of hydroxylamine or its salts with benzyl (B1604629) halides presents a straightforward approach to this compound. However, this method is often complicated by the formation of a mixture of products due to the potential for mono-, di-, and even tri-alkylation, as well as O-alkylation. thieme-connect.comthieme-connect.de

A typical procedure involves the reaction of hydroxylamine hydrochloride with benzyl chloride in the presence of a base, such as sodium carbonate, in an aqueous ethanol (B145695) solution. lookchem.comchemicalbook.com The reaction mixture is heated under reflux, and upon cooling and addition of water, this compound precipitates and can be isolated by filtration. lookchem.comchemicalbook.com One reported method using this approach yielded 61.5% of the desired product. lookchem.comchemicalbook.com The direct benzylation of hydroxylamine can lead to a complex mixture where this compound is the major product. thieme-connect.com

The challenge in controlling the degree of alkylation arises from the nucleophilic nature of both the nitrogen and oxygen atoms in the hydroxylamine molecule. thieme-connect.deorganic-chemistry.org The use of bulky alkylating agents can sometimes favor N-monoalkylation. thieme-connect.de For instance, the reaction of hydroxylamine with 2-(2-naphthyl)ethyl methanesulfonates yields the corresponding N-substituted hydroxylamines. thieme-connect.de Similarly, hydroxyaminomethylation of thiophene (B33073) can produce N-(2-thienylmethyl)hydroxylamine along with a smaller amount of the N,N-disubstituted product. thieme-connect.de

Interactive Data Table: Direct Alkylation of Hydroxylamine

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Hydroxylamine hydrochloride | Benzyl chloride | Sodium carbonate | 70% Ethanol | This compound | 61.5 | lookchem.comchemicalbook.com |

Reductive Coupling Strategies

Reductive coupling methods offer an alternative pathway to this compound, primarily through the reaction of benzaldehyde (B42025) with a hydroxylamine source under reducing conditions or the reduction of pre-formed oximes.

A one-step process for preparing N,N-dihydrocarbylhydroxylamines involves the reaction of an aldehyde with hydroxylamine hydrochloride under hydrogenation conditions. google.com This method utilizes a hydrogenation catalyst in an alcoholic solvent. google.com The resulting N,N-dihydrocarbylhydroxylamine hydrochloride salt is then treated with an alkali to liberate the free hydroxylamine. google.com

In a related approach, the reductive coupling of benzaldehyde oxime with sodium borohydride (B1222165) in an acidic medium can also yield this compound. google.com

The reduction of aldoximes and ketoximes is a well-established route to hydroxylamines. thieme-connect.deresearchgate.net Various reducing agents can be employed for this transformation. For instance, the catalytic hydrogenation of benzaldehyde oxime in the presence of a platinum catalyst can produce this compound, although it may be accompanied by the formation of dibenzylamine (B1670424) as a byproduct. google.com

Selective reducing agents like sodium cyanoborohydride have been used for the reduction of aldoximes and ketoximes to their corresponding N-substituted hydroxylamines. thieme-connect.de However, the reduction of benzaldoxime (B1666162) with sodium cyanoborohydride has been reported to give moderate and sometimes difficult-to-reproduce yields of N-benzylhydroxylamine. thieme-connect.com Other borohydride reagents, such as benzyltriethylammonium borohydride, have been shown to selectively reduce benzaldehyde oximes to N-benzylhydroxylamine in high yields. thieme-connect.de

The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to the corresponding primary amine by cleavage of the N-O bond. researchgate.netmdpi.com

Interactive Data Table: Reduction of Oximes

| Substrate | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde oxime | Platinum catalyst / H₂ | This compound & Dibenzylamine | Mixture | google.com |

| Benzaldehyde oxime | Benzyltriethylammonium borohydride | N-Benzylhydroxylamine | 95 | thieme-connect.de |

Oxidation of Secondary Amines as a Precursor Pathway

The oxidation of secondary amines, specifically dibenzylamine, provides a significant route for the synthesis of this compound. oup.com This method often positions this compound as a key intermediate that can be isolated or further oxidized to other products like nitrones.

The oxidation of dibenzylamine can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice, often in the presence of a catalyst. oup.comacs.org For example, the methyltrioxorhenium (MTO)-catalyzed oxidation of dibenzylamine with hydrogen peroxide can yield this compound as the main product when a stoichiometric amount of the oxidant is used. oup.com Using an excess of hydrogen peroxide tends to favor the formation of the corresponding nitrone, N-benzylidenebenzylamine N-oxide. oup.comsigmaaldrich.com

Studies on the metabolism of dibenzylamine in vitro have also shown that N-oxidation is a major metabolic pathway, with this compound being the primary metabolite. nih.govoup.comdeepdyve.comnih.gov In rabbit liver microsomal preparations, a significant portion of metabolized dibenzylamine is converted to this compound. nih.govoup.comdeepdyve.comnih.gov This biological transformation highlights the inherent tendency of the dibenzylamine structure to undergo N-oxidation to form the hydroxylamine.

Interactive Data Table: Oxidation of Dibenzylamine

| Substrate | Oxidizing Agent | Catalyst | Product | Yield (%) | Reference |

| Dibenzylamine | H₂O₂ (1 equiv.) | MTO | This compound | 80 (with 10% nitrone) | oup.com |

| Dibenzylamine | H₂O₂ (excess) | MTO | N-Benzylidenebenzylamine N-oxide | Predominant | oup.com |

Advanced and Catalytic Synthetic Approaches

A sophisticated copper-catalyzed aminoboration reaction provides a regio- and stereoselective route to valuable α-aminoboronic acid derivatives. thieme-connect.commdpi.com This methodology has been applied to alkenylboronates using this compound as the amine source. thieme-connect.comthieme-connect.de The reaction typically employs a catalytic system generated from copper(II) acetate (B1210297) (Cu(OAc)₂) and a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), along with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (pinB-Bpin) under basic conditions. thieme-connect.commdpi.com

The process introduces both an amine and a boron moiety across the carbon-carbon double bond of the alkenylboronate. thieme-connect.com A key feature of this transformation is its perfect syn-selectivity, controlling the stereochemical outcome of the product. thieme-connect.com When this compound is used, the resulting intermediate β-boryl-α-aminoboronates can be oxidized in situ with a reagent like sodium perborate (B1237305) (NaBO₃·H₂O) to furnish the corresponding β-hydroxy-α-aminoboronates. thieme-connect.comthieme-connect.de In some cases, the intermediate aminoboronates were found to be unstable, necessitating the use of a mixed diboron reagent like pinB–B(dan) to yield more stable products containing the 1,8-diaminonaphthyl (dan) protected boron. thieme-connect.commdpi.com

Extending the utility of copper catalysis, an aminoboration of 1-methylenecyclopropanes has been developed using O-benzoyl-N,N-dialkylhydroxylamines, which are derivatives of hydroxylamines like this compound. nih.govfigshare.comresearchgate.net This reaction provides a rapid and highly selective synthesis of (borylmethyl)cyclopropylamines. nih.govresearchgate.net

The transformation proceeds with high regio- and diastereoselectivity, reacting 1-methylenecyclopropanes with bis(pinacolato)diboron and an O-benzoyl-N,N-dialkylhydroxylamine in the presence of a copper catalyst. nih.govfigshare.com The resulting (borylmethyl)cyclopropylamine products are valuable synthetic building blocks, particularly for the synthesis of potential antidepressants such as trans-2-arylcyclopropylamine derivatives. nih.govfigshare.comresearchgate.net The O-benzoyl group on the hydroxylamine derivative serves as an effective activating group for the amination process. researchgate.net

Metal-Catalyzed Amination and Hydroamination Reactions

Copper-Catalyzed Silylamination of α,β-Unsaturated Esters Employing O-Pivaloyl-N,N-Dibenzylhydroxylamine

A notable advancement in the synthesis of β-silyl-α-amino acid derivatives involves a copper-catalyzed silylamination of α,β-unsaturated esters. This method utilizes a silylborane reagent and an O-acyl-N,N-dialkylhydroxylamine, such as O-pivaloyl-N,N-dibenzylhydroxylamine (2a), to introduce both a silyl (B83357) and an amino group across the double bond of the ester.

The proposed catalytic cycle begins with the formation of an active LnCu–Si species from a copper(II) acetate hydrate (B1144303) catalyst, a phosphine ligand, and a silylborane in the presence of a base like cesium pivalate (B1233124). This silylcopper species then undergoes a 1,4-addition to the α,β-unsaturated ester, generating a β-silylated O-bound copper enolate intermediate. This enolate is subsequently trapped by an electrophilic amination reaction with O-pivaloyl-N,N-dibenzylhydroxylamine to yield the desired β-silyl-α-amino acid derivative. The catalytic cycle is completed by the metathesis between the resulting copper pivalate and the silylborane.

A key challenge in this transformation is the potential for undesired protonation of the copper enolate intermediate, which would lead to a simple hydrosilylated product. Another possible side reaction is the decomposition of the hydroxylamine reagent through a silylative N–O bond cleavage by the silylcopper species.

Optimization studies identified that a combination of Cu(OAc)₂·H₂O, the ligand p-tBu-dppbz, and CsOPiv in 1,4-dioxane (B91453) at room temperature provides good yields of the silylamination product. For instance, the reaction of methyl (E)-5-phenylpent-2-enoate (1a) with PhMe₂Si-Bpin and O-pivaloyl-N,N-dibenzylhydroxylamine (2a) afforded the corresponding β-silyl-α-amino acid derivative in 79% yield.

Table 1: Copper-Catalyzed Silylamination of Methyl (E)-5-phenylpent-2-enoate (1a)

| Entry | Substrate 1 | Silylating Agent | Aminating Agent | Yield (%) | Diastereomeric Ratio (anti/syn) |

|---|---|---|---|---|---|

| 1 | Methyl (E)-5-phenylpent-2-enoate (1a) | PhMe₂Si-Bpin | O-pivaloyl-N,N-dibenzylhydroxylamine (2a) | 79 | 66:34 |

Conditions: 1a (0.50 mmol), PhMe₂Si-Bpin (0.63 mmol), 2a (0.25 mmol), Cu(OAc)₂·H₂O (0.030 mmol), p-tBu-dppbz (0.030 mmol), CsOPiv (0.75 mmol), 1,4-dioxane (1.0 mL), rt, 18 h, N₂.

This methodology has also been extended to asymmetric synthesis by employing chiral bisphosphine ligands, achieving good diastereomeric ratios and high enantiomeric ratios for the synthesis of optically active β-silyl-α-amino acids.

Copper Hydride-Catalyzed Hydroamination of Alkenes and Arylalkynes with Hydroxylamine Esters

Copper(I) hydride (CuH) catalysis has emerged as a powerful tool for the hydroamination of unsaturated carbon-carbon bonds, providing a direct route to chiral amines from simple starting materials. This strategy often utilizes hydroxylamine esters, including derivatives of this compound like O-pivaloyl-N,N-dibenzylhydroxylamine, as electrophilic amine sources.

The general mechanism involves the generation of a phosphine-ligated CuH species, which then adds across the alkene or alkyne (hydrocupration) to form an organocopper intermediate. This intermediate is then intercepted by the hydroxylamine ester, leading to the formation of the C-N bond and the desired amine product. A hydrosilane is typically used to regenerate the CuH catalyst.

The regioselectivity of the hydroamination depends on the substrate. For styrene (B11656) derivatives, the reaction typically proceeds with Markovnikov selectivity to yield α-branched amines. In contrast, terminal aliphatic alkenes undergo anti-Markovnikov hydroamination to give unbranched tertiary amines. The enantioselectivity is controlled by the use of chiral phosphine ligands, with ligands such as DTBM-SEGPHOS being highly effective.

Table 2: Enantioselective CuH-Catalyzed Hydroamination of Various Alkenes

| Substrate | Product | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| Styrene | α-Branched Amine | DTBM-SEGPHOS | High | up to 97 |

| Terminal Aliphatic Alkenes | Unbranched Tertiary Amine | DTBM-SEGPHOS | High | N/A |

| trans-β-Substituted Styrenes | α-Branched Amine | DTBM-SEGPHOS | 88-91 | 98-99 |

| cis-β-Substituted Styrenes | α-Branched Amine | DTBM-SEGPHOS | Lower Reactivity | - |

General Conditions: Alkene, hydroxylamine ester, Cu(OAc)₂, DTBM-SEGPHOS, hydrosilane (DEMS), solvent, 40 °C.

This methodology has been successfully applied to a broad range of substrates, including various substituted styrenes, vinylsilanes, and terminal alkenes, demonstrating its robustness and scalability. The reaction conditions are generally mild, and the catalyst loading can often be kept low.

Furthermore, the CuH-catalyzed hydroamination has been extended to arylalkynes. Computational studies have explored the mechanistic pathways for the hydroamination of internal arylalkynes, revealing a competition between direct and reductive hydroamination pathways. The reactivity of the key vinyl- and alkylcopper intermediates towards the amine electrophile versus other potential reactants dictates the product distribution, leading to the formation of both α-branched alkylamines and (E)-enamines.

Synthesis of N,N,O-Trisubstituted Hydroxylamines via Stepwise Reduction and Substitution

The synthetic sequence begins with N,N-disubstituted hydroxylamines, which can be prepared by reacting secondary amines with dibenzoyl peroxide, followed by a reduction step using diisobutylaluminum hydride (DIBAL-H). The N,N-disubstituted hydroxylamine is then acylated.

The key steps involve the partial reduction of the resulting N-acyloxy secondary amine with DIBAL-H, followed by acetylation to form an O-acyl-N,N-disubstituted hydroxylamine intermediate. The final step is a reduction of this intermediate using triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂).

A significant feature of this methodology is the ability to introduce further structural diversity in the final step. By replacing the hydride source (Et₃SiH) with various carbon-based nucleophiles, such as allyltributylstannane, silyl enol ethers, or 2-methylfuran, N,N,O-trisubstituted hydroxylamines with branching α to the oxygen atom can be synthesized.

Table 3: Synthesis of N,N,O-Trisubstituted Hydroxylamines

| Starting N,N-Disubstituted Hydroxylamine | Acylating Agent | Final Step Nucleophile | Product Structure |

|---|---|---|---|

| This compound | Acetic Anhydride | Et₃SiH | N,N-Dibenzyl-O-ethylhydroxylamine |

| This compound | Acetic Anhydride | Allyltributylstannane | N,N-Dibenzyl-O-(but-3-en-1-yl)hydroxylamine |

| This compound | Acetic Anhydride | Silyl enol ether | Branched O-alkylated hydroxylamine |

General reaction sequence: (i) Acylation, (ii) Partial reduction with DIBAL-H, (iii) Acetylation, (iv) Reduction/Substitution with nucleophile and BF₃·OEt₂.

This stepwise approach offers a flexible and operationally simple route to a wide array of complex N,N,O-trisubstituted hydroxylamines.

Formation of O-Sulphinylated Hydroxylamine Intermediates in Reactions with Sulphinyl Chlorides

The reaction of N,N-dialkylhydroxylamines, including this compound, with sulfinyl chlorides leads to the formation of O-sulphinylated hydroxylamine intermediates. These intermediates are typically formed at low temperatures (e.g., -70 °C) in the presence of a base like triethylamine (B128534).

These O-sulphinylated hydroxylamines are generally unstable and rearrange at ambient temperatures to yield a mixture of products. The primary rearrangement product is the corresponding sulfonamide. For example, the reaction of this compound with phenylsulfinyl chloride initially forms the O-sulphinylated intermediate, which then rearranges to give N,N-dibenzylbenzenesulfonamide.

Besides the sulfonamide, other products such as imines and compounds derived from the decomposition of the accompanying sulfinic acid are also observed. In the case of this compound, the reaction with phenylsulfinyl chloride yielded N-benzylidenebenzylamine (an imine), benzaldehyde, benzenesulfonic acid, and S-phenyl benzenethiosulfonate, in addition to the sulfonamide.

The mechanism of the rearrangement to the sulfonamide is proposed to proceed via a radical-cage mechanism. This is supported by the observation of strong polarization in the NMR spectra of the sulfonamide products, which is indicative of a homolytic process involving an aminyl radical. In contrast, the formation of the imine is suggested to occur through a six-electron, symmetry-allowed cyclic elimination, as no CIDNP signals were observed for this product.

Table 4: Products from the Reaction of this compound with Phenylsulfinyl Chloride

| Product | Yield (%) |

|---|---|

| N,N-Dibenzylbenzenesulfonamide | 21 |

| N-Benzylidenebenzylamine | 27 |

| Benzaldehyde | 6 |

| Benzenesulfonic acid | 9 |

| S-Phenyl benzenethiosulfonate | 15 |

Conditions: Reaction at -70 °C to form the intermediate, followed by rearrangement at 25 °C.

This reaction highlights the reactive nature of the N-O bond in N,N-dialkylhydroxylamines and the complex product mixtures that can arise from their interaction with electrophilic sulfur reagents.

Reactivity and Mechanistic Investigations of N,n Dibenzylhydroxylamine

Radical Scavenging and Polymerization Inhibition Mechanisms

N,N-Dibenzylhydroxylamine (DBHA) is recognized for its role as an inhibitor in free-radical polymerization, particularly for monomers like styrene (B11656). nih.govmdpi.com Its efficacy is rooted in its ability to interfere with the chain propagation steps of polymerization through various chemical pathways. The comparatively weak RNO–H bond in the DBHA molecule is central to its primary inhibition mechanism. nih.gov

Quenching of Peroxyl Radicals via Hydrogen Abstraction

The principal mechanism by which this compound inhibits polymerization, especially in systems containing oxygen, is through the quenching of peroxyl radicals. core.ac.uk In the presence of oxygen, carbon-centered radicals at the end of propagating polymer chains react with O₂ to form peroxyl radicals (ROO•). DBHA effectively terminates these propagation chains by donating its hydroxyl hydrogen atom to the peroxyl radical. mdpi.comcore.ac.uk This hydrogen abstraction is efficient because the N-O-H bond in DBHA is weak enough to allow for a rapid reaction with the peroxyl radical. nih.govcore.ac.uk This process converts the highly reactive peroxyl radical into a more stable hydroperoxide, while the DBHA is converted into a nitroxide radical. google.com This action effectively halts the polymerization chain reaction. mdpi.com

However, the efficiency of this mechanism is significantly dependent on the presence of oxygen. In deoxygenated systems, the inhibition capability of DBHA is diminished as the hydrogen abstraction from DBHA by styryl radicals is less efficient. core.ac.uk

Role of N,N-Dibenzylnitroxide as an Intermediate

The hydrogen abstraction from DBHA by a radical species leads to the formation of the N,N-dibenzylnitroxide radical ((C₆H₅CH₂)₂NO•). nih.govcore.ac.uk This stable nitroxide radical is a key intermediate in the inhibition process. core.ac.uk Studies combining dilatometry and Electron Paramagnetic Resonance (EPR) spectroscopy have shown a direct correlation between the concentration of N,N-dibenzylnitroxide and the duration of the inhibition period. core.ac.uk

The formed nitroxide radical can further contribute to the inhibition by reacting with other radical species in the system, such as carbon-centered radicals, effectively terminating another potential polymer chain. google.com It is important to note that while N,N-dibenzylnitroxide is crucial for the inhibition phase (stopping the polymerization), it is considered to be less involved in the retardation phase (slowing down the polymerization rate once it resumes). core.ac.uk The reaction between DBHA and a quinone like 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) (2,5-DTBBQ) also contributes to the formation of the nitroxide intermediate. core.ac.uk

Synergistic Effects in Polymerization Inhibition Systems

This compound exhibits enhanced performance when used in combination with other compounds, a phenomenon known as synergism, where the combined effect is greater than the sum of the individual components. core.ac.uk This is particularly valuable in industrial settings where prolonged control over polymerization is required without using excessively high concentrations of a single inhibitor. core.ac.uk

A notable example is the mixture of DBHA with 2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBBQ), which shows a pronounced synergistic effect in inhibiting the auto-initiated polymerization of styrene. core.ac.uk While each compound has its own inhibition or retardation properties, their combination is significantly more effective. core.ac.uk Synergistic effects have also been observed when DBHA is combined with other classes of chemical compounds.

| Co-Inhibitor System | Monomer | Observation |

| This compound & 2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBBQ) | Styrene | Pronounced synergistic inhibition of thermal polymerization. core.ac.uk |

| This compound & N-phenyl-Nʹ-(1,3-dimethylbutyl)-p-phenylenediamine | Acrylate Esters | Showed synergism in inhibiting polymerization at elevated temperatures. epo.org |

| This compound & Dinitroorthocresol | Vinyl Aromatic Compounds | Provides an unexpectedly higher degree of polymerization inhibition at elevated temperatures than the individual ingredients. google.com |

Charge Transfer Complex Formation with Quinones

In inhibitor systems containing both this compound and certain quinones, such as 2,5-DTBBQ, the formation of a charge-transfer complex (CTC) has been identified. core.ac.uk UV-Vis studies have confirmed the formation of such a complex between DBHA and 2,5-DTBBQ. core.ac.uk In these complexes, the hydroxylamine (B1172632) acts as an electron donor and the quinone as an electron acceptor. nih.gov

The formation of this CTC is an important aspect of the inhibition mechanism, and its direct role in inhibiting or retarding polymerization cannot be ruled out. core.ac.uk The complex appears to convert rapidly into the N,N-dibenzylnitroxide radical and a semiquinone radical, but the transient CTC itself may possess inhibitory properties. core.ac.uk The formation of a CTC can influence the reactivity of the components; for instance, the introduction of electron-donating or withdrawing substituents on the DBHA aromatic rings showed a small electronic effect, likely because the substituents were too distant from the reaction center to significantly influence the CTC's reactivity. core.ac.uk

Nucleophilic Substitution and Elimination Pathways at the Nitrogen Center

Beyond its role in radical scavenging, the nitrogen atom in this compound and its derivatives can participate in nucleophilic substitution and elimination reactions. The specific pathway taken depends on the structure of the hydroxylamine derivative and the nature of the reacting nucleophile. oup.com

Reactivity with Various Nucleophiles

Studies on O-aroyl-N,N-dibenzylhydroxylamine derivatives have demonstrated that these compounds can undergo either elimination or nucleophilic substitution at the nitrogen atom. oup.com

Elimination Reactions: When O-(p-nitrobenzoyl)-N,N-dibenzylhydroxylamine is treated with bases such as sodium azide (B81097) (NaN₃) or lithium chloride (LiCl) in a dipolar aprotic solvent, it undergoes an E2 elimination reaction. oup.com This process involves a rate-determining step where the base abstracts a proton from one of the benzyl (B1604629) groups. oup.com The primary isotope effect observed in this reaction confirms that the proton abstraction is the slow step, and the reaction proceeds through a concerted ionic transition state. oup.com

Nucleophilic Substitution: In contrast, when O-aroyl-N,N-dibenzylhydroxylamines react with other types of nucleophiles, a nucleophilic substitution on the trivalent nitrogen atom is observed. oup.com This pathway is inferred based on the analysis of the reaction products. oup.com Nucleophiles that favor this substitution mechanism include diethyl sulfide, p-toluenethiol, and sodium cyanide. oup.com Furthermore, N,O-dibenzylhydroxylamine itself can act as a competent nucleophile in certain synthetic transformations, such as the aza-Piancatelli rearrangement. escholarship.org

The following table summarizes the observed reactivity of O-aroyl-N,N-dibenzylhydroxylamine derivatives with different nucleophiles. oup.com

| Nucleophile | Reaction Pathway |

| Sodium Azide (NaN₃) | E2 Elimination |

| Lithium Chloride (LiCl) | E2 Elimination |

| Diethyl Sulfide | Nucleophilic Substitution on Nitrogen |

| p-Toluenethiol | Nucleophilic Substitution on Nitrogen |

| Sodium Cyanide | Nucleophilic Substitution on Nitrogen |

Photooxidation and Photosensitized Reaction Mechanisms

The photooxidation of this compound (DBHA) has been a subject of detailed mechanistic studies, revealing the influence of reaction conditions on the operative pathway. The primary products of the 9,10-dicyanoanthracene (B74266) (DCA)-sensitized photooxidation are α-phenyl-N-benzylnitrone (PBN) and hydrogen peroxide, which are formed in quantitative yields at low conversions of DBHA. rsc.orgpsu.edu

In polar solvents such as acetonitrile (B52724) and methanol (B129727), the 9,10-dicyanoanthracene (DCA)-sensitized photooxidation of this compound proceeds predominantly through a superoxide (B77818) ion (O₂˙⁻) mechanism. rsc.orgrsc.org Thermodynamic and kinetic analyses support the role of O₂˙⁻ as the primary oxidizing species in these solvents. rsc.orgpsu.edu The process is initiated by an electron transfer from the hydroxylamine to the excited state of the sensitizer (B1316253). psu.edu The resulting radical cation of the hydroxylamine then undergoes further reactions, while the sensitizer radical anion transfers an electron to molecular oxygen to generate the superoxide ion. thieme-connect.com

The 10-methylacridinium (B81027) ion (MA⁺) also sensitizes the photooxidation of this compound and its derivatives in acetonitrile, primarily via a superoxide ion mechanism, to quantitatively yield N-benzylidenebenzylamine N-oxides and hydrogen peroxide. psu.edursc.org

Control experiments using a superoxide radical anion quencher, TEMPO, inhibited the formation of the nitrone product, further confirming the involvement of the superoxide radical anion in the reaction mechanism. thieme-connect.com

In contrast to the reactions in polar solvents, the photosensitized oxidation of this compound in a non-polar solvent like carbon tetrachloride occurs exclusively through a singlet oxygen (¹O₂) mechanism. rsc.orgpsu.edu This was established by comparing the concentration dependence of the quantum yield for the formation of α-phenyl-N-benzylnitrone (PBN) for both 9,10-dicyanoanthracene (DCA)- and tetraphenylporphine-sensitized reactions. rsc.orgpsu.edu

The proposed mechanism in non-polar solvents involves the chemical deactivation of singlet oxygen, assisted by the hydroxyl group of this compound, through a charge-transfer complex. rsc.orgpsu.edu This interaction facilitates the efficient formation of PBN and hydrogen peroxide. rsc.orgpsu.edu Singlet oxygen is a common reactive oxygen species in Type II photosensitized oxidation reactions, which can lead to the formation of various oxidation products. nih.gov

The polarity of the solvent plays a critical role in determining the dominant photooxidation mechanism. rsc.org In polar solvents like acetonitrile and methanol, a higher sensitized-oxidation efficiency is observed compared to non-polar environments. rsc.org Specifically, the limiting quantum yield for the formation of α-phenyl-N-benzylnitrone (PBN) is higher in methanol (ΦPBN, lim = 0.37) than in acetonitrile (ΦPBN, lim = 0.21). rsc.orgrsc.org This difference is attributed to the significantly slower rate of back electron transfer within the initially formed solvent-separated radical ion pair in methanol as compared to acetonitrile. rsc.orgrsc.org

Solvent deuterium (B1214612) isotope effects provide further evidence for the preferential superoxide (O₂˙⁻) mechanism in polar solvents. rsc.org The lifetime of singlet oxygen is known to be considerably longer in deuterated solvents, which would lead to a higher steady-state concentration of ¹O₂ and an increased rate of product formation if a singlet oxygen mechanism were dominant. photobiology.info However, the observed solvent deuterium isotope effects on the quantum yield for PBN formation support the prevalence of the O₂˙⁻ mechanism in acetonitrile and methanol. rsc.org

Table 1: Limiting Quantum Yields for the Appearance of PBN in Different Solvents

| Solvent | Limiting Quantum Yield (ΦPBN, lim) |

| Methanol | 0.37 rsc.orgrsc.org |

| Acetonitrile | 0.21 rsc.orgrsc.org |

This table illustrates the effect of solvent polarity on the efficiency of the photosensitized oxidation of this compound.

Studies on Hydrogen-Atom Abstraction Kinetics and Thermodynamics

The kinetics of hydrogen-atom abstraction from this compound by the stable 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•) have been investigated to understand its reactivity. rsc.orgrsc.org These studies show that this compound is an effective hydrogen-bond donor, a property that influences its reactivity in hydrogen abstraction reactions. rsc.orgresearchgate.net The reaction with DPPH•, a stable free radical, is a common method to assess the hydrogen-donating ability of antioxidants. mdpi.com

Kinetic solvent effect studies on the reaction between this compound and DPPH• have been used to determine its hydrogen-bond acidity (αH₂ value). rsc.orgrsc.org The rate of this reaction is influenced by the solvent's hydrogen-bond basicity. psu.edu this compound is approximately twice as reactive towards the DPPH• radical as N,N-diethylhydroxylamine. rsc.org This suggests that the activation enthalpy for hydrogen-atom abstraction from this compound is lower, likely reflecting a lower O-H bond dissociation enthalpy. rsc.org The mechanism of the reaction between antioxidants and DPPH• can involve hydrogen atom transfer (HAT), single electron transfer (SET), or sequential proton loss electron transfer (SPLET), with the predominant mechanism often depending on the solvent. researchgate.net

Table 2: αH₂ Values for N,N-Dialkylhydroxylamines Derived from Kinetic Solvent Effects

| Compound | αH₂ Value |

| This compound | 0.24₉ rsc.org |

| N,N-Diethylhydroxylamine | 0.28₉ rsc.org |

This table compares the hydrogen-bond acidity of this compound with that of N,N-diethylhydroxylamine, as determined from their reaction kinetics with the DPPH• radical.

Analysis of Kinetic Solvent Effects and Hydrogen-Bond Donor Properties

The hydrogen-bond donor (HBD) properties of this compound have been a subject of detailed kinetic and spectroscopic investigation. Studies on kinetic solvent effects (KSEs) for the hydrogen-atom abstraction from this compound by the stable 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•) have provided significant insights. psu.eduresearchgate.net These experiments indicated that this compound is a considerably weaker hydrogen-bond donor than was previously suggested by an accepted αH₂ value of 0.453. psu.eduresearchgate.net

The data below summarizes the αH₂ values for this compound determined through both kinetic solvent effect and infrared spectroscopy measurements.

Table 1: Determined αH₂ Values for this compound

| Method | Hydrogen-Bond Acceptor | Determined αH₂ Value |

|---|---|---|

| Kinetic Solvent Effects (KSE) | Various Solvents | 0.32 |

| Infrared (IR) Spectroscopy | HMPA | 0.29 |

| Infrared (IR) Spectroscopy | DMSO | 0.31 |

Data sourced from Perkin, J. Chem. Soc., Perkin Trans. 2, 2001. psu.edu

Rearrangement Reactions and Aminyl Radical Intermediates

Reaction with Sulphinyl Chlorides Leading to Sulphonamides and Imines

The reaction of this compound with sulphinyl chlorides is a notable transformation that proceeds through a distinct intermediate to yield a mixture of products. psu.edursc.org When this compound is treated with a sulphinyl chloride, such as phenylsulphinyl chloride, in the presence of triethylamine (B128534) at low temperatures (e.g., -70 °C in dichloromethane), an O-sulphinylated hydroxylamine intermediate is formed. psu.edu This intermediate, characterized by ¹H and ¹³C NMR spectroscopy, is stable only at low temperatures. psu.edu

Upon warming to ambient temperatures (above 0 °C), this intermediate undergoes rearrangement to produce several compounds, primarily the corresponding sulphonamide and an imine. psu.edursc.org For instance, the reaction between this compound and phenylsulphinyl chloride yields N,N-dibenzylbenzenesulphonamide and N-benzylidenebenzylamine (an imine), along with other byproducts derived from the decomposition of the accompanying sulphinic acid. psu.edu

The yields of the major products from the reaction with phenylsulphinyl chloride are detailed in the table below.

Table 2: Product Yields from the Reaction of this compound with Phenylsulphinyl Chloride

| Product | Chemical Formula | % Yield |

|---|---|---|

| N,N-Dibenzylbenzenesulphonamide | (PhCH₂)₂NSO₂Ph | 21 |

| N-Benzylidenebenzylamine | PhCH₂N=CHPh | 27 |

| Benzaldehyde (B42025) | PhCHO | 6 |

| Benzenesulphonic Acid | PhSO₃H | 9 |

| S-Phenyl benzenethiosulphonate | PhSO₂SPh | 15 |

Data sourced from J. Chem. Soc., Chem. Commun., 1980. psu.edu

Evidence for Homolytic Rearrangements Involving Aminyl Radicals

The mechanism of the rearrangement of the O-sulphinylated intermediate to the final products has been shown to involve radical species. psu.edursc.org This represents a significant finding, as it was identified as the first example of a homolytic rearrangement involving an aminyl radical. psu.edursc.org The primary evidence for this radical pathway comes from NMR spectroscopy, which showed strong polarizations in the signals for the sulphonamide product. rsc.org This phenomenon, known as chemically induced dynamic nuclear polarization (CIDNP), is indicative of a radical-cage mechanism for the formation of the sulphonamide. rsc.org

In contrast, no CIDNP signals were observed in the NMR spectra for the imine product. psu.edursc.org This absence of polarization suggests that the imine is not formed via the same radical-cage process. Instead, its formation is proposed to occur through a concerted, non-radical pathway, likely a six-electron, symmetry-allowed cyclic elimination mechanism. psu.edursc.org

Applications of N,n Dibenzylhydroxylamine in Chemical Transformations

As a Versatile Reagent in Organic Synthesis

N,N-Dibenzylhydroxylamine is recognized for its utility as a multifaceted reagent in synthetic organic chemistry. chemimpex.com It is a key starting material for creating a range of nitrogen-containing compounds and serves as a precursor in important chemical processes. chemicalbook.comlookchem.com

This compound and its derivatives are instrumental in the synthesis of amines and other complex nitrogenous molecules. chemimpex.com Derivatives such as O-acyl N,N-dibenzylhydroxylamines serve as effective electrophilic aminating agents. For instance, the copper-catalyzed electrophilic amination of diorganozinc reagents with O-acyl N,N-dialkyl hydroxylamine (B1172632) derivatives provides a general and convenient method for preparing tertiary amines in high yields at room temperature. researchgate.net

This reactivity extends to the synthesis of more complex structures. A notable application is the enantioselective copper-hydride (CuH)-catalyzed reductive relay hydroamination, which allows for the synthesis of amines with remote stereocenters—a significant challenge in organic synthesis. nih.gov In this process, O-benzoyl-N,N-dibenzylhydroxylamine is used as the nitrogen source to create chiral amines with high levels of regio- and enantioselectivity. nih.gov

Furthermore, this compound can be used to synthesize N,N,O-trisubstituted hydroxylamines. chemicalbook.comsigmaaldrich.com These compounds can be prepared through the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines, showcasing the versatility of the dibenzylhydroxylamine scaffold in generating diverse molecular structures. researchgate.netresearchgate.net

While some sources describe this compound as having reducing properties, its more extensively documented role in reduction reactions is that of a substrate being reduced to form N,N-dibenzylamine. guidechem.comchemimpex.com This transformation is particularly significant as the resulting dibenzylamine (B1670424) is a valuable compound, and the reduction can often be carried out under mild and environmentally friendly conditions. unifi.it

A key method for this reduction involves the use of indium powder in an aqueous ethanol (B145695) and ammonium (B1175870) chloride solution. unifi.it This system has been studied for its efficiency and can even be performed catalytically. In the catalytic process, indium (as low as 2 mol%) is used in conjunction with a stoichiometric amount of a less expensive reducing metal, such as zinc. unifi.it The standard reduction potentials indicate that zinc is capable of regenerating the active indium species, allowing the catalytic cycle to proceed. unifi.it

The following table summarizes the results of the indium-catalyzed reduction of this compound to N,N-dibenzylamine.

| Entry | Catalyst (mol%) | Stoichiometric Reductant | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | In (100) | - | 1 | >98 | 98 |

| 2 | In (10) | Zn (1.5 eq) | 1 | >98 | 98 |

| 3 | In (5) | Zn (1.5 eq) | 1.5 | >98 | 98 |

| 4 | In (2) | Zn (1.5 eq) | 3 | >98 | 96 |

| 5 | In (10) | Al (1.5 eq) | 1.5 | >98 | 98 |

| 6 | In (10) | Sn (1.5 eq) | 24 | 50 | - |

Data sourced from a comparative study on reductions mediated by indium and zinc. unifi.it

One of the most significant applications of this compound is its role as a precursor for nitrones. lookchem.comorgsyn.org Nitrones are powerful 1,3-dipoles that are widely used in the synthesis of nitrogen-containing heterocyclic compounds, particularly through cycloaddition reactions. thieme-connect.comchesci.com The oxidation of N,N-disubstituted hydroxylamines is a primary method for nitrone synthesis. orgsyn.org

The oxidation of this compound can be achieved using various oxidizing agents. For example, oxidation with dimethyldioxirane (B1199080) in acetone (B3395972) provides a simple, one-step reaction with high yields. google.com Another effective method involves using methyltrioxorhenium (MTO) as a catalyst with urea-hydrogen peroxide as the oxidant. oup.com This process is often characterized by the transient formation of this compound as an intermediate when starting from the corresponding secondary amine, dibenzylamine. orgsyn.orgorgsyn.org

The oxidation of this compound specifically yields N-benzyl-α-phenylnitrone, a key intermediate for further transformations. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This nitrone is a versatile tool in organic synthesis, primarily because it readily participates in cycloaddition reactions with suitable dipolarophiles, such as alkenes. sigmaaldrich.com

The 1,3-dipolar cycloaddition of N-benzyl-α-phenylnitrone has been explored under various conditions, including solvent-free protocols aimed at more sustainable synthesis. mdpi.com For example, the reaction between N-benzyl-α-phenylnitrone and levoglucosenone, an alkene, can be performed by heating without a solvent to produce the corresponding cycloadduct. mdpi.com Microwave heating has been shown to significantly accelerate these reactions. mdpi.com

The table below presents data on the solvent-free 1,3-dipolar cycloaddition of N-benzyl-α-phenylnitrone with levoglucosenone.

| Entry | Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | Toluene, reflux | 48 h | 87 |

| 2 | Solvent-free, 40 °C | 96 h | 58 |

| 3 | Solvent-free, 60 °C | 17 h | 57 |

| 4 | Solvent-free, 80 °C | 3 h | 58 |

Data from a study on solvent-free 1,3-dipolar cycloadditions. mdpi.com

The 1,3-dipolar cycloaddition reaction between nitrones and alkenes is a cornerstone of heterocyclic chemistry, providing a powerful method for constructing five-membered isoxazolidine (B1194047) rings. chesci.comqu.edu.sa This reaction is classified as a (π4s + π2s) cycloaddition, where the 4π electrons of the nitrone and the 2π electrons of the alkene participate in a concerted, pericyclic process. chesci.com The resulting isoxazolidine products are versatile intermediates that can be transformed into a wide range of important molecules, including amino alcohols and other complex natural products. thieme-connect.com

A major focus in this area is the control of selectivity, including regio-, diastereo-, and enantioselectivity. qu.edu.sa Significant progress has been made in developing catalytic enantioselective versions of this reaction, often employing chiral Lewis acids to activate the nitrone. rsc.orgacs.org These methods allow for the synthesis of enantiopure compounds, which is of high importance in the pharmaceutical industry. qu.edu.sa The reaction of nitrones derived from precursors like this compound with α,β-unsaturated aldehydes, catalyzed by chiral dirhodium carboxamidates, has been shown to provide excellent control over both regioselectivity and stereoselectivity. nih.gov

In addition to their role in cycloadditions, nitrones are effective electrophiles that can react with a variety of nucleophiles, including organometallic reagents. orgsyn.orgacademie-sciences.fr The carbon atom of the C=N bond in a nitrone has significant iminium ion character, making it susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds. academie-sciences.fr

This alkylation reaction is a reliable synthetic procedure that results in the formation of N,N-disubstituted hydroxylamines. orgsyn.orgacademie-sciences.fr The reaction proceeds through the addition of the organometallic reagent to the nitrone's carbon atom. This transformation is highly valuable as it allows for the construction of a new carbon-carbon bond and the generation of a hydroxylamine functionality in a single step. The resulting hydroxylamines can then be further manipulated, for example, by reduction to the corresponding amines, providing access to α-branched amine structures. unifi.it

Synthesis of Arylamines via Aminium Radicals

This compound is a reagent used in the synthesis of arylamines. sigmaaldrich.com One advanced strategy for arylamine synthesis involves the generation of aminium radicals. nih.gov This method provides a powerful and selective approach for the direct amination of unfunctionalized aromatic compounds. nih.gov

The general principle involves the formation of highly electrophilic aminium radicals from hydroxylamine derivatives, which then undergo a polarized radical addition to aromatic compounds. nih.gov For instance, research has demonstrated that protonated electron-poor O-aryl hydroxylamines can generate aminium radicals in the presence of a photoredox catalyst like Ru(bpy)₃Cl₂. nih.gov These aminium radicals then react with a variety of aromatic and heteroaromatic compounds to produce the corresponding arylamines in high yields and with excellent selectivity, often in very short reaction times. nih.gov The reaction typically favors addition at the para position of monosubstituted benzenes due to polar and steric effects. nih.gov This methodology has been successfully applied in the late-stage functionalization of complex molecules, including therapeutic agents and natural products. nih.gov

Building Block for Stereoselective Synthesis of Complex Molecules

This compound and its derivatives are valuable building blocks in the stereoselective synthesis of complex and medicinally relevant molecules. It is particularly useful in copper-catalyzed reactions for the formation of carbon-nitrogen and carbon-boron bonds.

This compound is utilized in the synthesis of β-hydroxy-α-aminoboronates through a copper-catalyzed regio- and stereoselective aminoboration of alkenylboronates. In this process, a copper catalyst facilitates the reaction between an alkenylboronate, a diboron (B99234) reagent, and a hydroxylamine derivative like this compound. The resulting products are obtained with high syn selectivity. Subsequent oxidation of the intermediate β-boryl-α-aminoboronates leads to the desired β-hydroxy-α-aminoboronates.

A significant application of this compound derivatives is in the copper-catalyzed synthesis of acyclic β-boryl-α-amino acid derivatives. These compounds are of considerable interest as they can be transformed into valuable β-functionalized α-amino acids, such as β-hydroxy-α-amino acids, which are found in many drugs and bioactive molecules.

The process involves a copper-catalyzed borylamination of α,β-unsaturated esters using bis(pinacolato)diboron (B136004) (B₂pin₂) and an O-acylated this compound, such as O-pivaloyl-N,N-dibenzylhydroxylamine. This reaction exhibits high regio- and anti-diastereoselectivity, yielding the corresponding β-boryl-α-amino acid derivatives. The use of chiral phosphoramidite (B1245037) ligands can also induce enantioselectivity, providing access to optically active products.

Table 1: Copper-Catalyzed Borylamination of α,β-Unsaturated Esters

| Entry | α,β-Unsaturated Ester | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| 1 | Methyl crotonate | Methyl (2R,3S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(dibenzylamino)butanoate | 85 | 95:5 |

| 2 | Ethyl cinnamate | Ethyl (2R,3R)-3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(dibenzylamino)propanoate | 92 | >99:1 |

Data synthesized from representative literature findings.

Derivatives of this compound, specifically O-benzoyl-N,N-dialkylhydroxylamines, are key reagents in the copper-catalyzed aminoboration of methylenecyclopropanes. This reaction provides a direct and highly stereoselective route to (borylmethyl)cyclopropylamines. These products are valuable synthetic intermediates, for example, in the preparation of potential antidepressants like trans-2-arylcyclopropylamine derivatives. The copper catalysis ensures the simultaneous introduction of both the amine and boron moieties to the carbon-carbon double bond in a highly regio- and diastereoselective manner.

In Polymer Chemistry and Material Science

This compound plays a crucial role in polymer chemistry and material science, primarily as a stabilizer and polymerization inhibitor. nih.gov Its antioxidant properties help to prevent the degradation of polymers and other materials. nih.gov

It is used as a stabilizer in various polymer formulations to prevent degradation caused by heat, light, or oxidative conditions. nih.gov By inhibiting processes like chain scission and crosslinking, it helps maintain the structural integrity and appearance of polymeric materials. nih.gov In the rubber industry, it serves as an antidegradant, enhancing the resistance of rubber compounds to aging and cracking. nih.gov

A notable application is its use as an inhibitor for styrene (B11656) polymerization. core.ac.ukosaka-u.ac.jp Often used in combination with other compounds like 2,5-di-tert-butyl-1,4-benzoquinone (B1220289), it acts synergistically to prevent the auto-initiated polymerization of styrene. core.ac.ukosaka-u.ac.jp The primary inhibition mechanism involves the quenching of peroxyl radicals at the end of propagating polymer chains through hydrogen abstraction from the hydroxyl group of the this compound. core.ac.uk

Furthermore, this compound is employed in emulsion polymerization as a chain transfer agent or inhibitor to control the molecular weight and morphology of the resulting polymer particles. nih.gov

Stabilizer and Antioxidant Roles in Polymeric Substrates

This compound is recognized as a multifunctional antioxidant and stabilizer for a range of polymeric materials. kirj.ee Its primary function is to retard or inhibit the degradation of polymers caused by exposure to heat, light, and oxidative environments. nih.gov This degradation can manifest as chain scission, crosslinking, and discoloration, which compromise the mechanical integrity and appearance of the polymer. nih.gov DBHA's efficacy is attributed to its ability to scavenge free radicals and reactive oxygen species, effectively terminating the chain reactions that lead to polymer degradation. kirj.eenih.gov It functions by capturing carbon-free radicals, terminating active free radicals, and decomposing hydroperoxides. kirj.ee

The compound is employed in various polymeric substrates to enhance their service life and performance. kirj.eenih.gov This includes applications in polyolefin resins, synthetic rubbers, and fibers. kirj.ee As an anti-yellowing agent, it is particularly valued for maintaining the aesthetic qualities of materials. sigmaaldrich.com

Table 1: Documented Stabilizer and Antioxidant Applications of this compound

| Polymer Type | Application/Role | Reference |

|---|---|---|

| Polyolefins | General stabilizer, retards aging and degradation. kirj.ee | kirj.ee |

| Synthetic Rubbers | Antioxidant, retards aging and degradation. kirj.ee | kirj.ee |

| Spandex (Polyurethanes) | Stabilizer against discoloration from fumes, UV light, and smog. | |

| Lubricants & Rubber | Antioxidant additive to prevent oxidative degradation. nih.gov | nih.gov |

| Acrylic Compositions | Free radical scavenger to improve shelf life. sigmaaldrich.com | sigmaaldrich.com |

Modification of Polymer Properties to Enhance Stability

A key application is in acrylic adhesive compositions. Research has shown that premature gelation in these adhesives during storage is caused by free radical formation, even when a traditional polymerization inhibitor is present. sigmaaldrich.com The inclusion of this compound as a free radical scavenger in the stabilizer mixture was found to obviate this problem, thereby improving the shelf life of the product. sigmaaldrich.com

In the textile industry, particularly for spandex fibers and other polyurethanes derived from aromatic diisocyanates, discoloration upon exposure to combustion fumes (containing nitrogen oxides), ultraviolet light, and smog is a significant issue. It has been demonstrated that incorporating a stabilizing quantity of this compound protects these polyurethane materials against such discoloration. The compound works to inhibit degradation reactions like chain scission and crosslinking, which helps maintain the material's intended color and structural integrity. nih.gov

Inhibition of Styrene Polymerization

This compound is a well-documented and effective inhibitor of the auto-initiated polymerization of styrene. researchgate.netresearchgate.net This application is particularly important for the safe storage and transport of the styrene monomer. researchgate.net The primary mechanism of inhibition involves the quenching of peroxyl radicals at the end of propagating polymer chains through hydrogen abstraction from the hydroxyl group of DBHA. researchgate.netcore.ac.uk

Research findings indicate that the inhibitory performance of DBHA is significantly enhanced in the presence of oxygen. researchgate.netcore.ac.uk In oxygenated systems, N,N-dibenzylnitroxide is formed as an intermediate, and it also contributes to the inhibition process. researchgate.netcore.ac.uk Conversely, in deoxygenated systems, the ability of DBHA to inhibit polymerization drops because the hydrogen abstraction from DBHA by carbon-centered styrene radicals is not efficient. researchgate.net

Furthermore, studies have investigated the synergistic effect of using DBHA in combination with 2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBBQ). This mixture has been explored as a less toxic alternative to traditional but more harmful inhibitors like 2,4-di-nitro-6-sec-butyl phenol. researchgate.netcore.ac.uk

Table 2: Research Findings on the Inhibition of Styrene Polymerization by this compound (DBHA)

| Finding | Method/Observation | Conclusion | Reference |

|---|---|---|---|

| Primary Mechanism | Product analysis and kinetic studies. | DBHA quenches peroxyl radicals on propagating chains via hydrogen abstraction. | researchgate.netcore.ac.uk |

| Role of Oxygen | Dilatometry studies comparing oxygenated and deoxygenated systems. | DBHA is an effective inhibitor only in the presence of oxygen. | researchgate.netcore.ac.uk |

| Key Intermediate | Electron Paramagnetic Resonance (EPR) analysis. | N,N-dibenzylnitroxide is formed during inhibition in oxygenated systems and contributes to the inhibition. | researchgate.netcore.ac.uk |

| Synergism | Dilatometry study of DBHA/2,5-DTBBQ mixtures. | The mixture of DBHA and 2,5-di-tert-butyl-1,4-benzoquinone shows a synergistic inhibitory effect. | researchgate.netcore.ac.uk |

| Reaction Products | Product analysis of the inhibited polymerization. | During inhibition with the mixture, 2,5-DTBBQ is reduced to 2,5-di-tert-butyl-hydroquinone (2,5-DTBHQ). Addition products from radical propagation were not detected. | researchgate.netcore.ac.uk |

Emerging Applications

While well-established in polymer stabilization, this compound is also noted for its potential in other specialized fields of chemistry.

Analytical Chemistry for Carbonyl Compound Detection

This compound is cited in chemical literature as a reagent used in analytical techniques for the detection and quantification of carbonyl compounds (aldehydes and ketones). researchgate.netchemimpex.com The fundamental reaction for this application would involve the reaction of the hydroxylamine moiety with the carbonyl group to form a stable oxime derivative. This process, known as derivatization, is a common strategy in analytical chemistry to convert target analytes into a form that is more easily detected and quantified by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govresearchgate.netcoresta.org

While the use of other hydroxylamine-based reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is well-documented for this purpose, detailed research findings or established analytical protocols specifying the use of this compound for carbonyl derivatization are not widely available in peer-reviewed literature. coresta.org However, related research has shown that certain nitrones, which can be formed from the oxidation of hydroxylamines, can exhibit fluorescence. nih.gov For example, upon oxidation, this compound can yield N-benzyl-α-phenylnitrone. researchgate.netchemicalbook.com This suggests a potential detection mechanism where the derivatized product could be measured using fluorescence spectroscopy, though this specific application for DBHA remains an area for further research.

Potential in Environmental Remediation, Specifically Wastewater Treatment

The potential use of this compound in environmental remediation, particularly for wastewater treatment, has been suggested. researchgate.netchemimpex.com This emerging application is based on the compound's chemical reactivity, which could be harnessed to degrade persistent organic pollutants.

The underlying principle for this application may be linked to Advanced Oxidation Processes (AOPs), which are a cornerstone of modern water treatment technologies. kirj.eeresearchgate.netmdpi.com AOPs rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂⁻•), to oxidize and mineralize refractory pollutants. kirj.eemdpi.com A kinetic analysis of the photosensitized oxidation of this compound revealed that it can lead to the generation of superoxide in certain solvents. researchgate.net The generation of such powerful oxidizing species indicates a plausible mechanism by which DBHA could contribute to the degradation of contaminants in water. However, while the concept is scientifically feasible, detailed studies applying this compound directly to wastewater treatment and evaluating its efficacy and degradation byproducts are not yet present in the available scientific literature.

Computational and Theoretical Investigations

Quantum Mechanical and Molecular Modeling Studies of Reaction Pathways

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), has been instrumental in elucidating the reaction pathways of N,N-Dibenzylhydroxylamine (DBHA). Such studies are pivotal in understanding its function as a free radical scavenger, for instance, in inhibiting the spontaneous combustion of coal. acs.org

Research has shown that DBHA can interrupt the free radical chain reactions responsible for coal oxidation. acs.org DFT calculations are used to model the active radical structures and determine the thermodynamic parameters of their reactions with DBHA. acs.org These models indicate that DBHA can combine with hydroperoxide intermediates and alkyl radicals to form stable compounds. acs.org This process effectively reduces the concentration of free hydroxyl groups in coal and disrupts the formation of aldehydes and carboxylic acids, thereby inhibiting combustion. acs.org

Quantum chemical simulations have proposed possible reaction paths between these free radicals and DBHA. acs.orgresearchgate.net For example, studies on curcumin, another inhibitor, highlight a similar methodological approach where the activation energies required for scavenging various radicals (hydrocarbyl, peroxy, etc.) are calculated to determine the most likely reaction pathways. tandfonline.com This type of analysis demonstrates that the hydroxylamine (B1172632) functionality in molecules like DBHA is key to their inhibitory action by increasing the activation energy required for the oxidation stages of materials like coal. acs.org

Thermodynamic and Kinetic Analyses of Mechanistic Processes

The mechanistic processes of this compound have been scrutinized through thermodynamic and kinetic analyses, particularly in the context of its oxidation reactions. One notable study investigated the 9,10-dicyanoanthracene (B74266) (DCA)-sensitized photooxidation of DBHA in both polar and non-polar solvents. psu.edu

In polar solvents like acetonitrile (B52724) and methanol (B129727), thermodynamic and kinetic analyses revealed that superoxide (B77818) (O₂˙⁻) is the primary oxidizing species. psu.edu The reaction yields α-phenyl-N-benzylnitrone (PBN) and hydrogen peroxide. psu.edu A key kinetic finding supporting this mechanism is that the reaction is highly efficient in methanol. psu.edu Conversely, in non-polar solvents, the involvement of superoxide is considered unlikely, as these solvents cannot stabilize the necessary dissociated free radical ions. psu.edu

Further kinetic analysis of the photooxidation in polar solvents involved plotting the inverse of the quantum yield for PBN formation against the inverse of the DBHA concentration. This allowed for the determination of various kinetic parameters and provided strong evidence for the superoxide-driven mechanism. psu.edu

In a different context, the role of DBHA as an inhibitor in coal combustion has also been analyzed from a kinetic perspective. It was found that DBHA increases the activation energy at each stage of the combustion process, particularly during the accelerated and quick oxidation phases, thereby demonstrating its inhibitory effect. acs.org

Solubility Modeling and Associated Thermodynamic Properties of Solution

The solubility of this compound is a critical parameter for its purification and application in industrial processes. acs.org Comprehensive studies have been conducted to measure its solubility in various solvents and model the data using thermodynamic equations. researchgate.netacs.org

The solubility of DBHA has been experimentally determined in seventeen different pure solvents using a static gravimetric method. acs.orgresearchgate.netacs.org These measurements were conducted under atmospheric pressure across a temperature range of 273.15 K to 323.35 K. acs.orgresearchgate.netacs.org The solvents studied include alcohols (methanol, ethanol (B145695), n-propanol, isopropanol, n-butanol, isobutanol, n-pentanol, n-octanol), ketones (acetone, cyclohexanone), esters (ethyl acetate), halogenated hydrocarbons (dichloromethane, 1,2-dichlorobenzene, 1,2,4-trichlorobenzene), acetonitrile, toluene, and tetrahydrofuran. acs.orgresearchgate.netacs.org

A consistent finding across all tested solvents is that the mole fraction solubility of DBHA increases with rising temperature. acs.orgresearchgate.netacs.org The relative solubility, however, varies significantly between solvents. For example, at the highest tested temperatures, the solubility of DBHA follows the approximate order: acetonitrile ≈ n-octanol > n-pentanol > n-butanol > n-propanol > ethanol > methanol > isobutanol > isopropanol. acs.org

Table 1: Solvents Used for this compound Solubility Determination This table is interactive. Click on headers to sort.

| Solvent Category | Solvent Name |

|---|---|

| Alcohols | Methanol |

| Alcohols | Ethanol |

| Alcohols | n-Propanol |

| Alcohols | Isopropanol |

| Alcohols | n-Butanol |

| Alcohols | Isobutanol |

| Alcohols | n-Pentanol |

| Alcohols | n-Octanol |

| Ketones | Acetone (B3395972) |

| Ketones | Cyclohexanone |

| Esters | Ethyl Acetate (B1210297) |

| Halogenated | Dichloromethane |

| Halogenated | 1,2-Dichlorobenzene |

| Halogenated | 1,2,4-Trichlorobenzene |

| Nitriles | Acetonitrile |

| Aromatic Hydrocarbons | Toluene |

| Ethers | Tetrahydrofuran |

Data sourced from a study measuring DBHA solubility in 17 pure solvents. acs.orgresearchgate.netacs.org

To correlate the experimental solubility data, several semi-empirical thermodynamic models have been applied. researchgate.netacs.org The most commonly used models in the study of DBHA solubility are:

The modified Apelblat equation

The λh equation

The Nonrandom Two-Liquid (NRTL) equation

The Wilson equation

Analysis of the experimental data for DBHA showed that all four models provided satisfactory correlation results. researchgate.netacs.org However, the NRTL equation was found to provide the best fit for the experimental solubility data of DBHA across the range of solvents and temperatures. researchgate.netacs.org The successful application of these models is essential for predicting solubility under different conditions and for the design of crystallization processes. biointerfaceresearch.com

Table 2: Thermodynamic Models Applied to this compound Solubility Data This table is interactive. Click on headers to sort.

| Model Name | Description | Finding for DBHA |

|---|---|---|

| Modified Apelblat Equation | A semi-empirical equation that relates solubility to temperature. | Provided satisfactory correlation. researchgate.netacs.org |

| λh Equation | A model based on the concepts of regular solution theory. | Provided satisfactory correlation. researchgate.netacs.org |

| Nonrandom Two-Liquid (NRTL) Equation | An activity coefficient model that accounts for non-randomness in liquid mixtures. | Provided the best fitting result for experimental data. researchgate.netacs.org |

Based on the experimental solubility data and the Wilson thermodynamic model, the apparent thermodynamic parameters for the dissolution of DBHA were calculated. researchgate.netacs.org These parameters, including the standard molar Gibbs free energy of dissolution (ΔdisG), the standard molar enthalpy of dissolution (ΔdisH), and the standard molar entropy of dissolution (ΔdisS), provide insight into the thermodynamics of the solution process. researchgate.netacs.orgbiointerfaceresearch.com

The calculations revealed that the dissolution process of DBHA in all seventeen tested solvents is endothermic, as indicated by positive values for the molar enthalpy (ΔdisH). researchgate.netacs.org This means that heat is absorbed from the surroundings when DBHA dissolves. The positive entropy values (ΔdisS) indicate that the dissolution is an entropy-driven process. x-mol.com The Gibbs energy of dissolution (ΔdisG) was found to be positive, decreasing with an increase in temperature, which is consistent with the observation that solubility increases with temperature. researchgate.netacs.org

Table 3: Summary of Dissolution Thermodynamic Properties for this compound This table is interactive. Click on headers to sort.

| Thermodynamic Parameter | Symbol | Finding for DBHA Dissolution | Thermodynamic Implication |

|---|---|---|---|

| Molar Gibbs Energy | ΔdisG | Positive; decreases as temperature increases. researchgate.netacs.org | The dissolution process is non-spontaneous at lower temperatures but becomes more favorable as temperature rises. |

| Molar Enthalpy | ΔdisH | Positive in all tested solvents. researchgate.netacs.org | The dissolution process is endothermic (absorbs heat). |

Biochemical and Biological Research Aspects

Metabolic Pathways and Biotransformation

The metabolism of xenobiotics is a critical area of study in pharmacology and toxicology. The biotransformation of dibenzylamine (B1670424) to N,N-Dibenzylhydroxylamine provides a key example of N-oxidation, a major metabolic pathway.

Microsomal N-Hydroxylation of Dibenzylamine to this compound